molecular formula C19H24N4O5S B11165383 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B11165383
M. Wt: 420.5 g/mol
InChI Key: DABXPKWMORYDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinamines. This compound is characterized by its unique structure, which includes a quinazoline moiety substituted with hydroxy and methoxy groups, a sulfanylacetyl group, and a piperidine carboxamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions. The introduction of the hydroxy and methoxy groups is achieved through selective functionalization reactions. The sulfanylacetyl group is then attached via a thiol-ene reaction, and the piperidine carboxamide group is introduced through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, modulating their activity. The hydroxy and methoxy groups enhance the compound’s binding affinity and specificity. The sulfanylacetyl group may participate in redox reactions, while the piperidine carboxamide group contributes to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4- [3-Hydroxyanilino]-6,7-Dimethoxyquinazoline: Shares the quinazoline core but differs in the substituents attached to the core.

    1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine: Similar structure but with different functional groups.

Uniqueness

1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the sulfanylacetyl group and the piperidine carboxamide group distinguishes it from other quinazoline derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O5S/c1-27-14-7-12-13(8-15(14)28-2)21-16(22-19(12)26)9-29-10-17(24)23-5-3-11(4-6-23)18(20)25/h7-8,11H,3-6,9-10H2,1-2H3,(H2,20,25)(H,21,22,26)

InChI Key

DABXPKWMORYDFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)N3CCC(CC3)C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.